Core Scaffold Distinction: Imidazole-Thiophene vs. Ureido-Thiophene-3-Carboxamide; Hydrogen Bond Acceptor Count and Polar Surface Area Differentiation
The target compound incorporates a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety connected via an ethyl linker to the thiophene-3-carboxamide, yielding four hydrogen bond acceptors (4 HBA) and a TPSA of 103 Ų [1]. In contrast, TPCA-1 (5-(4-fluorophenyl)-2-ureidothiophene-3-carboxamide), a benchmark IKK-2 inhibitor with an IC50 of 17.9 nM [2], possesses a ureido substituent at the thiophene 2-position, contributing a different HBA count and TPSA of approximately 117 Ų [3]. The imidazole ring introduces an sp² nitrogen capable of participating in metal coordination or hydrogen bonding distinct from the ureido oxygen, potentially altering kinase selectivity profiles.
| Evidence Dimension | Hydrogen bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 4 HBA; TPSA = 103 Ų |
| Comparator Or Baseline | TPCA-1: 5 HBA (estimated); TPSA ≈ 117 Ų |
| Quantified Difference | ΔHBA = -1; ΔTPSA ≈ -14 Ų (lower TPSA for target compound) |
| Conditions | Computed physicochemical properties (XLogP3, TPSA) from PubChem/kuujia.com data |
Why This Matters
Lower TPSA and reduced HBA count suggest potentially superior membrane permeability compared to TPCA-1, a critical factor for intracellular target engagement.
- [1] Kuujia.com. Cas no 1396863-96-9. Computed properties including TPSA, HBA count. Accessed 2026-05-09. View Source
- [2] Probes & Drugs Portal. TPCA-1 (PD002651). Potent and selective IKK-2 inhibitor, IC50 = 17.9 nM. Accessed 2026-05-09. View Source
- [3] PubChem. TPCA-1 (CID 9903783). Computed TPSA. Accessed 2026-05-09. View Source
